molecular formula C18H19N3O3S B2585181 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-11-7

6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2585181
CAS No.: 902579-11-7
M. Wt: 357.43
InChI Key: XPHHTOVJWNQCCL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione is a quinazolinone-based compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure in numerous bioactive molecules and approved therapeutics, known for its versatility and broad pharmacological potential . This specific derivative features a thione group at the 2-position and a (4-methoxybenzyl)amino substituent at the 4-position, modifications that are strategically valuable for exploring structure-activity relationships (SAR) . Compounds based on the 6,7-dimethoxyquinazoline core have been extensively investigated as potent, substrate-competitive inhibitors of epigenetic targets like the histone lysine methyltransferase G9a . Furthermore, sulfur-containing quinazolinones have demonstrated potential as inhibitors of eukaryotic initiation factors overexpressed in various cancers and as candidates for treating neurodegenerative diseases . The structural features of this compound make it a valuable chemical tool for researchers developing novel kinase inhibitors, studying cell death mechanisms, and designing targeted anti-tumor agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

902579-11-7

Molecular Formula

C18H19N3O3S

Molecular Weight

357.43

IUPAC Name

6,7-dimethoxy-4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-19-17-13-8-15(23-2)16(24-3)9-14(13)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25)

InChI Key

XPHHTOVJWNQCCL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to further functionalization.

  • Step 1: Synthesis of 6,7-Dimethoxyquinazoline

      Reagents: 3,4-dimethoxyaniline, formic acid, and acetic anhydride.

      Conditions: The reaction mixture is heated under reflux to form the quinazoline core.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Tin(II) chloride, iron powder; carried out in acidic media such as hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity
Recent studies have indicated that quinazoline derivatives, including 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from quinazoline structures have shown efficacy as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are common in certain types of cancer such as melanoma. In vitro tests demonstrated that these compounds could effectively inhibit tumor growth and induce apoptosis in cancer cells .

Antihypertensive Effects
The compound has also been studied for its antihypertensive properties. Research indicates that certain quinazoline derivatives can reduce blood pressure in hypertensive models, suggesting their potential use in treating hypertension. For example, a related study found that specific quinazoline compounds could lower blood pressure significantly in animal models .

Antimicrobial Activity
Another area of interest is the antimicrobial activity of quinazoline derivatives. Some studies have reported that these compounds exhibit inhibitory effects against various bacterial strains, making them candidates for developing new antimicrobial agents .

Case Studies

Study Objective Findings
Thapa & Bolliger (2024)To synthesize and characterize 6-amino derivatives of quinazolineAchieved high yields and confirmed structural integrity via NMR analysis. Noted strong antiproliferative activity against cancer cell lines .
Moussa et al. (2024)Investigate dual inhibition of EGFR/BRAF by quinazoline derivativesCompounds showed significant inhibition rates and induced apoptosis in treated cells .
Sigma-Aldrich (2025)Evaluate binding affinity of quinazoline derivatives to alpha1-adrenoceptorsDemonstrated high selectivity and binding affinity towards alpha1-adrenoceptors, indicating potential for cardiovascular applications .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and bioactivities of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione with analogous quinazolines:

Compound Name Substituents (Position 4) 2-Position Group Melting Point (°C) Key Bioactivity/Properties References
Target Compound 4-Methoxybenzylamino Thione (C=S) Not reported Unknown (structural analog studies)
WHI-P154 () 3'-Bromo-4'-hydroxyphenyl Oxo (C=O) Not reported Cytotoxic (IC50: 813 nM glioblastoma)
Compound 12 () Hydrazide-thiazole Oxo (C=O) 190–192 Antimicrobial (synthetic intermediate)
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one () Amino Oxo (C=O) Not reported Antihypertensive (terazosin analog)
4-(3,4-Dimethoxyphenyl)-quinazoline-2-thione () 3,4-Dimethoxyphenyl Thione (C=S) Not reported Unknown (structural analog)

Key Observations

Substituent Impact on Bioactivity: WHI-P154 () demonstrates potent cytotoxicity against glioblastoma cells due to its bromo-hydroxyphenyl group, which likely enhances target binding or redox activity. The absence of a thione group in WHI-P154 suggests that the oxo (C=O) group may favor kinase inhibition or apoptotic pathways . 4-Methoxybenzylamino substituent in the target compound may improve blood-brain barrier penetration compared to WHI-P154’s polar bromo-hydroxyphenyl group, though this requires validation.

Thione vs. Oxo Groups :

  • Thione-containing analogs (e.g., compounds) exhibit distinct reactivity, such as susceptibility to alkylation or oxidation, compared to oxo derivatives. The thione group’s stronger hydrogen-bond acceptor capacity could enhance interactions with cysteine-rich targets (e.g., kinases) .
  • In Compound 12 (), the oxo group is part of a hydrazide-thiazole hybrid, suggesting divergent synthetic applications (e.g., antimicrobial agents) compared to thione-based structures .

Synthetic Strategies: Thione introduction often involves thiourea (e.g., , Compound 12 synthesis) or Lawesson’s reagent, whereas oxo groups are typically derived from carbonyl precursors (e.g., amidation/cyclization) . The target compound’s 4-methoxybenzylamino group may require Buchwald-Hartwig coupling or nucleophilic substitution, analogous to methods in .

Physicochemical Properties: Melting points for thione derivatives (e.g., , Compound 13: 290–291°C) are generally higher than oxo analogs (e.g., Compound 12: 190–192°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. Specifically, studies have shown that related quinazoline compounds can inhibit various cancer cell lines with low nanomolar IC50 values. For instance, compounds similar to this thione have demonstrated efficacy against human tumor cell lines such as A549 (lung), HCT116 (colon), and MCF7 (breast) cells, with IC50 values in the micromolar range .

The mechanism of action for these compounds often involves the inhibition of tyrosine kinases and tubulin polymerization. Quinazolines can act as dual inhibitors that interfere with both tubulin assembly and tyrosine kinase activity, which are critical pathways in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have been explored for their antimicrobial properties. Some studies report moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown inhibition zones exceeding those of standard antibiotics like ampicillin . This suggests that this compound may also serve as a potential candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

  • Substituents : The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances biological activity.
  • Amino Group : The amino group at position 4 is essential for maintaining potency against cancer cells.
  • Benzyl Substitution : The introduction of a methoxybenzyl moiety appears to improve selectivity and efficacy against specific cancer types .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cell LinesIC50 (μM)Reference
This compoundAnticancerA549, HCT116, MCF7~1 - 10
Quinazoline Derivative XAntimicrobialS. aureus, E. coliMIC ~75
Related Quinazoline Compound YDual Tyrosine Kinase InhibitorVarious Cancer Lines<1

Case Study 1: Anticancer Efficacy

In a study conducted by Wang et al., a series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds with structural similarities to this compound exhibited potent inhibitory effects on cancer cell growth through mechanisms involving both tubulin polymerization inhibition and tyrosine kinase activity suppression .

Case Study 2: Antimicrobial Potential

A separate investigation focused on the antimicrobial properties of quinazoline derivatives found that certain compounds demonstrated significant activity against multi-drug resistant strains of bacteria. The study highlighted the importance of substituent variations in enhancing antibacterial efficacy while maintaining low toxicity profiles .

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